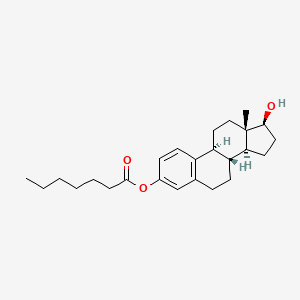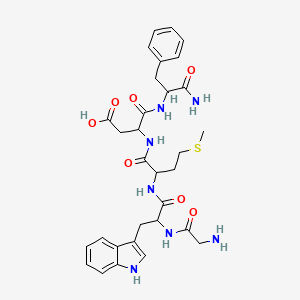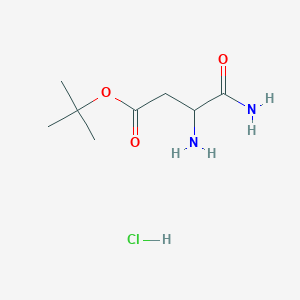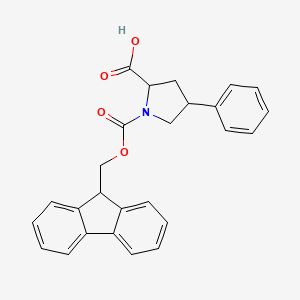
Rimexolone; (11b,16a,17b)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rimexolone is a glucocorticoid steroid primarily used to treat inflammation in the eye. It is marketed as a 1% eye drop suspension under the trade name Vexol. Rimexolone is known for its anti-inflammatory properties and is used to treat conditions such as postoperative inflammation, anterior uveitis, conjunctivitis, and keratitis .
Métodos De Preparación
Rimexolone is synthesized through a multi-step process starting from prednisoloneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Análisis De Reacciones Químicas
Rimexolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and methylated derivatives of rimexolone .
Aplicaciones Científicas De Investigación
Rimexolone has a wide range of scientific research applications. In medicine, it is used to treat inflammatory conditions of the eye. In biology, it is used to study the effects of glucocorticoids on cellular processes. In chemistry, rimexolone serves as a model compound for studying steroid synthesis and reactivity.
Mecanismo De Acción
Rimexolone exerts its effects by acting as an agonist of the glucocorticoid receptor. Upon binding to the receptor, it modulates gene transcription, leading to the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. This results in the suppression of the inflammatory response, reducing symptoms such as edema, capillary dilation, and leukocyte migration .
Comparación Con Compuestos Similares
Rimexolone is similar to other glucocorticoids such as prednisolone and dexamethasone. it has unique structural features, including the presence of methyl groups at the C16 and C17 positions and a propionyl group at the C17 position. These modifications enhance its anti-inflammatory activity and reduce its mineralocorticoid activity compared to other glucocorticoids .
Similar Compounds::- Prednisolone
- Dexamethasone
- Cortisol
- Fludrocortisone
Rimexolone’s unique structural features and its specific receptor interactions make it a valuable compound in both clinical and research settings.
Propiedades
Fórmula molecular |
C24H34O3 |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3 |
Clave InChI |
QTTRZHGPGKRAFB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13388268.png)



![5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole](/img/structure/B13388293.png)

![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13388297.png)
![iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B13388302.png)


![[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate](/img/structure/B13388325.png)


![tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B13388355.png)
